![molecular formula C34H40N4O8 B11707470 2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1H-isoindol-1,3(2H)-dion-2-yl]-(1,7-dioxa-4,10-diazacyclododecan-4,10-diylbis(3-methyl-1-oxobutan-1,2-diyl)) ist eine komplexe organische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Diese Verbindung enthält mehrere funktionelle Gruppen, darunter Diaza-Kroneneinheit und Isoindol-Einheiten, die zu ihrer Stabilität und Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis[1H-isoindol-1,3(2H)-dion-2-yl]-(1,7-dioxa-4,10-diazacyclododecan-4,10-diylbis(3-methyl-1-oxobutan-1,2-diyl)) umfasst in der Regel mehrere Schritte. Die Reaktionsbedingungen erfordern oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Reproduzierbarkeit des Syntheseprozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Bis[1H-isoindol-1,3(2H)-dion-2-yl]-(1,7-dioxa-4,10-diazacyclododecan-4,10-diylbis(3-methyl-1-oxobutan-1,2-diyl)) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zu neuen Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Bis[1H-isoindol-1,3(2H)-dion-2-yl]-(1,7-dioxa-4,10-diazacyclododecan-4,10-diylbis(3-methyl-1-oxobutan-1,2-diyl)) hat verschiedene wissenschaftliche Forschungsanwendungen:
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Wirkmechanismus
Der Wirkungsmechanismus von Bis[1H-isoindol-1,3(2H)-dion-2-yl]-(1,7-dioxa-4,10-diazacyclododecan-4,10-diylbis(3-methyl-1-oxobutan-1,2-diyl)) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Diaza-Kroneneinheit kann stabile Komplexe mit Metallionen bilden, während die Isoindol-Einheiten mit biologischen Molekülen interagieren können. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,7-Dioxa-4,10-diazacyclododecan: Eine einfachere Verbindung mit ähnlichen Diaza-Kroneneinheit, aber ohne die Isoindol-Einheiten.
cis-1,7-Dioxa-4,10-diazacyclododecan-4,10-diacetatocopper (II) dihydrate: Eine verwandte Verbindung mit Kupfer-Koordination, die in kristallographischen Studien verwendet wird.
Einzigartigkeit
Bis[1H-isoindol-1,3(2H)-dion-2-yl]-(1,7-dioxa-4,10-diazacyclododecan-4,10-diylbis(3-methyl-1-oxobutan-1,2-diyl)) ist einzigartig aufgrund seiner Kombination aus Diaza-Kroneneinheit und Isoindol-Einheiten, die unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C34H40N4O8 |
|---|---|
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-3-methyl-1-oxobutan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H40N4O8/c1-21(2)27(37-29(39)23-9-5-6-10-24(23)30(37)40)33(43)35-13-17-45-19-15-36(16-20-46-18-14-35)34(44)28(22(3)4)38-31(41)25-11-7-8-12-26(25)32(38)42/h5-12,21-22,27-28H,13-20H2,1-4H3 |
InChI-Schlüssel |
YWZYNRWRRPTFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCOCCN(CCOCC1)C(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
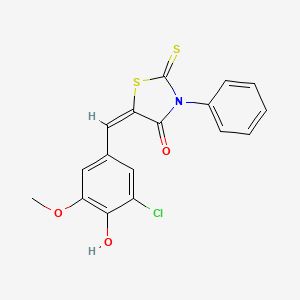
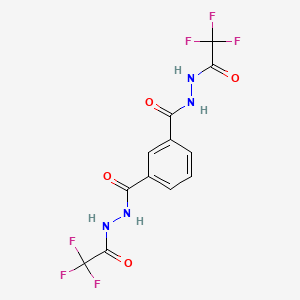
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
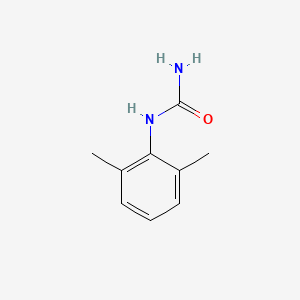
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
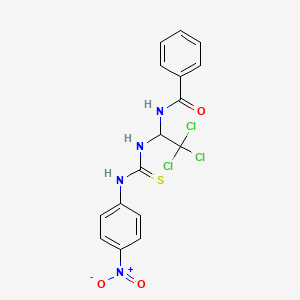
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)
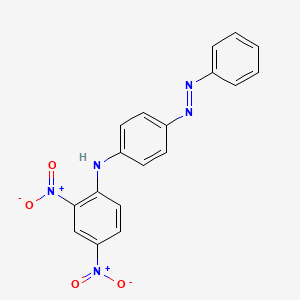
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
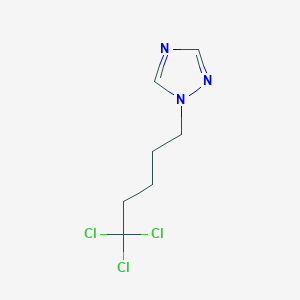
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
